(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine, also known as MPMP, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine varies depending on the disease being treated. In Alzheimer's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine inhibits the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. In Parkinson's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine protects dopaminergic neurons from oxidative stress by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. In depression, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine increases the levels of serotonin and norepinephrine by inhibiting the reuptake of these neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine also vary depending on the disease being treated. In Alzheimer's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to improve cognitive function and memory. In Parkinson's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to protect dopaminergic neurons and improve motor function. In depression, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to improve mood and reduce symptoms of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine in lab experiments is its specificity for certain diseases, such as Alzheimer's disease, Parkinson's disease, and depression. This specificity allows researchers to study the effects of (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine on these diseases without the confounding effects of other neurotransmitters or chemicals. One limitation of using (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine in lab experiments is its potential toxicity. While (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to be relatively non-toxic in animal studies, further research is needed to determine its safety in humans.
Orientations Futures
There are several future directions for the study of (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its potential use in the treatment of other diseases, such as schizophrenia and anxiety disorders. Additionally, further research is needed to determine the safety and toxicity of (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine in humans, as well as its pharmacokinetics and pharmacodynamics. Overall, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine can be synthesized through a multi-step process that involves the reaction of 6-methoxypyridin-3-ylmethanol with 2-methoxybenzyl chloride to form the intermediate (2-methoxybenzyl)(6-methoxypyridin-3-yl)methanol. This intermediate is then reacted with 3-(bromomethyl)propylamine to yield the final product, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine.
Applications De Recherche Scientifique
(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In Alzheimer's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease. In Parkinson's disease, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to protect dopaminergic neurons from oxidative stress, which can help to slow the progression of the disease. In depression, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine has been shown to increase the levels of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-[(6-methoxypyridin-3-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-11-20(13-15-9-10-18(22-3)19-12-15)14-16-7-5-6-8-17(16)21-2/h5-10,12H,4,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGTVHYIYLJITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN=C(C=C1)OC)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.